

BMS-935177 versus ibrutinib in vitro

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Compound of Interest

Compound Name: BMS-935177

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An In Vitro Comparison of the Bruton's Tyrosine Kinase Inhibitors **BMS-935177** and Ibrutinib

This guide provides a detailed in vitro comparison of two Bruton's tyrosine kinase (BTK) inhibitors: **BMS-935177**, a reversible inhibitor, and ibrutinib, a first-generation irreversible inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activities of these compounds.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.^{[1][2]} Its importance in various B-cell malignancies has made it a key target for therapeutic intervention.^{[3][4]} Ibrutinib, the first-in-class irreversible BTK inhibitor, has shown significant clinical efficacy.^[5] **BMS-935177** is a potent, reversible inhibitor of BTK.^{[6][7]} This guide compares the in vitro characteristics of these two inhibitors based on publicly available data.

Mechanism of Action

Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.^{[5][8]} This irreversible binding means that restoration of BTK activity requires the synthesis of new enzyme.^[8]

BMS-935177, in contrast, is a reversible inhibitor of BTK.^{[6][7]} It does not form a covalent bond and its binding is characterized by an equilibrium between the inhibitor and the enzyme.

Biochemical Potency and Selectivity

The in vitro potency of **BMS-935177** and ibrutinib has been determined through biochemical assays measuring their half-maximal inhibitory concentration (IC50) against BTK and a panel of other kinases to assess their selectivity.

Kinase	BMS-935177 IC50 (nM)	Ibrutinib IC50 (nM)	Fold Selectivity (BMS-935177 vs. Ibrutinib)
BTK	2.8[6]	0.5[5]	Ibrutinib is ~5.6x more potent
TEC	13[6]	-	-
BLK	20[6]	-	-
BMX	24[6]	-	-
TRKA	30[6]	-	-
HER4	<150[6]	-	-
TRKB	<150[6]	-	-
RET	<150[6]	-	-
SRC Family	>50-fold selectivity[6]	-	-
SRC	1100-fold selectivity[6]	-	-

Note: Direct comparative IC50 values for all listed kinases for ibrutinib were not available in the provided search results. The selectivity of **BMS-935177** over other kinases is noted as being between 5- and 67-fold for Tec family kinases.

Cellular Activity

The inhibitory effects of **BMS-935177** and ibrutinib have also been evaluated in various cell-based assays that reflect their activity on B-cell signaling and function.

Assay	Cell Line / Type	BMS-935177 IC50 (nM)	Ibrutinib IC50 (nM)
Calcium Flux Inhibition	Ramos B cells	27[6][7]	-
CD69 Surface Expression Inhibition	Peripheral B cells (anti-IgM/IgG stimulated)	-[6][7]	80 (in whole blood, anti-IgM stimulated)
TNF α Production Inhibition	PBMCs (Fc γ R stimulated)	14[6][7]	2.6 (in primary monocytes, Fc γ R stimulated)[5]
B-cell Proliferation Inhibition	Primary B cells (BCR-activated)	-	8[5]
BTK Autophosphorylation Inhibition	-	-	11[5]
PLC γ Phosphorylation Inhibition	-	-	29[5]
ERK Phosphorylation Inhibition	-	-	13[5]

Note: A direct comparison is challenging due to variations in experimental setups across different studies. For instance, the CD69 inhibition for ibrutinib was measured in whole blood, which can influence compound availability and potency.

Experimental Protocols

BTK Kinase Assay (Biochemical)

A representative protocol for determining the IC50 of a BTK inhibitor in a cell-free enzymatic assay is as follows:

- Reagents and Materials:

- Recombinant human BTK enzyme.
- A suitable peptide substrate (e.g., fluoresceinated peptide).
- ATP.
- Test compounds (**BMS-935177** or ibrutinib) serially diluted in DMSO.
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT).
- 384-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
- Procedure:
 - Add test compound dilutions, recombinant BTK enzyme, and the peptide substrate to the wells of a 384-well plate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding a solution like EDTA.
 - Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced. For fluorescent peptides, this can be done by electrophoretic separation and detection of the phosphorylated product. For assays like ADP-Glo™, a luciferase-based reaction is used to measure ADP production.
 - Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Ramos B-cell Calcium Flux Assay (Cellular)

This assay measures the ability of an inhibitor to block the increase in intracellular calcium that occurs upon B-cell receptor stimulation.

- Reagents and Materials:
 - Ramos B-cells.
 - A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
 - A B-cell receptor stimulus (e.g., anti-IgM antibody).
 - Test compounds.
 - Assay buffer.
 - A fluorescence plate reader or flow cytometer.
- Procedure:
 - Load Ramos B-cells with the calcium indicator dye.
 - Incubate the cells with serial dilutions of the test compound.
 - Stimulate the B-cell receptor by adding the anti-IgM antibody.
 - Measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.
 - The inhibition of the calcium flux is calculated relative to a stimulated control without inhibitor, and the IC₅₀ value is determined.

TNF α Production Assay in PBMCs (Cellular)

This assay assesses the inhibitor's effect on the production of the pro-inflammatory cytokine TNF α by peripheral blood mononuclear cells (PBMCs).

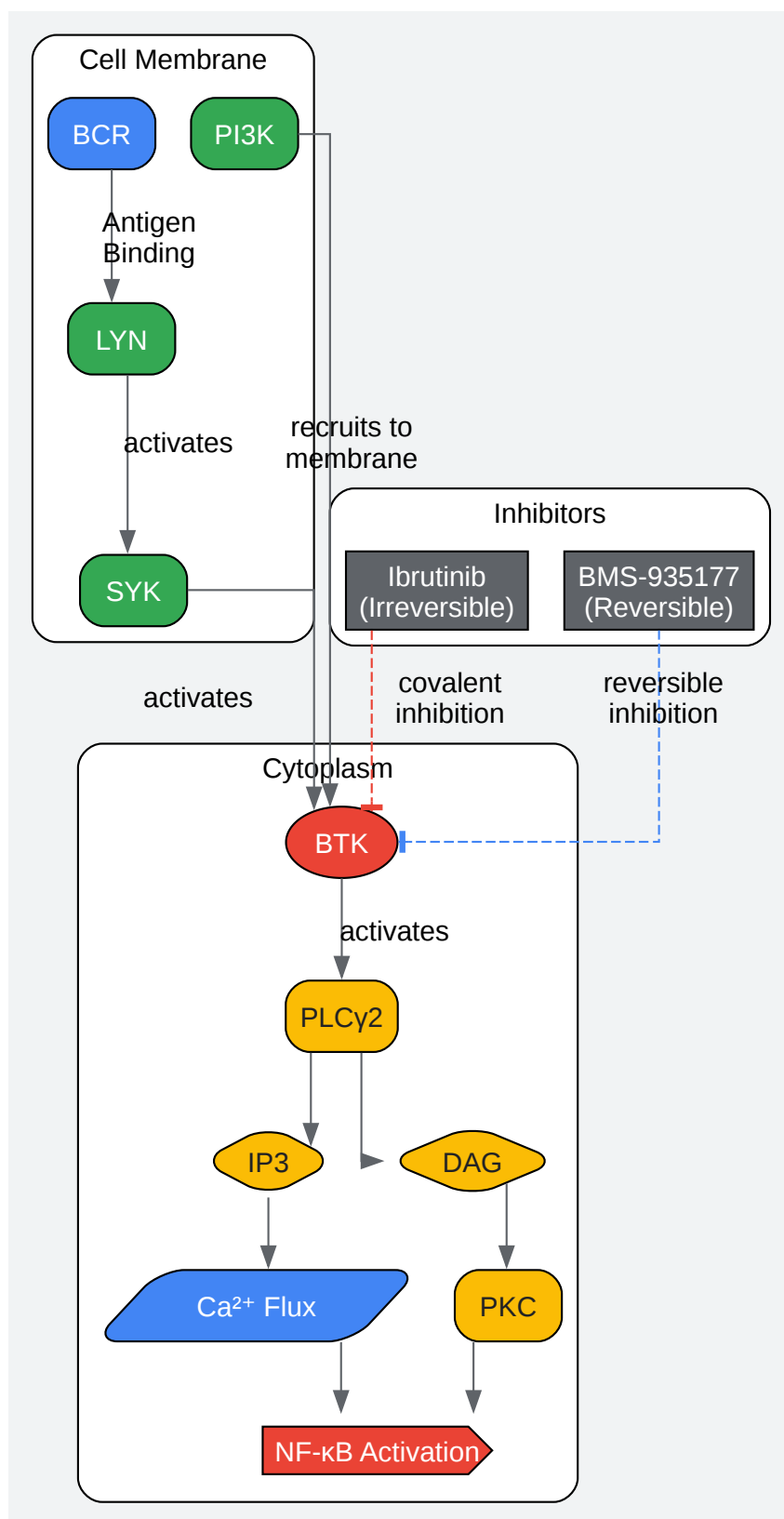
- Reagents and Materials:
 - Isolated human PBMCs.
 - A stimulus for TNF α production (e.g., immune complexes to stimulate Fc γ receptors).

- Test compounds.
- Cell culture medium.
- ELISA kit for human TNF α .
- Procedure:
 - Plate PBMCs in a 96-well plate.
 - Pre-incubate the cells with serial dilutions of the test compound.
 - Stimulate the cells to produce TNF α .
 - Incubate for a specified period (e.g., 24 hours).
 - Collect the cell culture supernatant.
 - Measure the concentration of TNF α in the supernatant using an ELISA kit.
 - Calculate the percentage of inhibition of TNF α production and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow Diagrams

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the points of inhibition for both reversible and irreversible inhibitors.

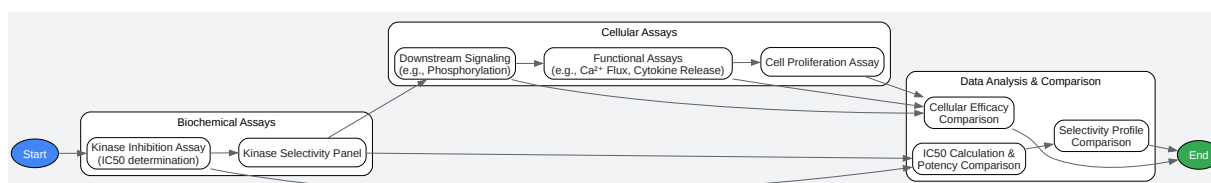


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Caption: BCR signaling pathway and BTK inhibition.

General In Vitro Kinase Inhibitor Comparison Workflow

The diagram below outlines a typical workflow for the in vitro comparison of kinase inhibitors.



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Caption: In vitro kinase inhibitor comparison workflow.

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